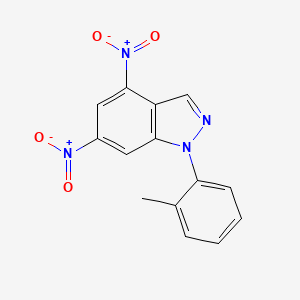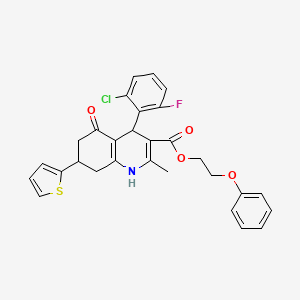![molecular formula C20H17F6N5O2 B11084685 7-methyl-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11084685.png)
7-methyl-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methyl-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound featuring a unique structure that combines indole and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic synthesis. One common route starts with the preparation of the indole derivative, followed by the construction of the pyrimidine ring system. Key steps include:
Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis, where a phenylhydrazine reacts with a ketone under acidic conditions.
Pyrimidine Ring Formation: The pyrimidine ring can be constructed using a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Final Coupling: The indole and pyrimidine intermediates are then coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to scale up the process. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure product quality.
Chemical Reactions Analysis
Types of Reactions
7-methyl-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically results in saturated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound’s indole moiety is of particular interest due to its presence in many natural products and pharmaceuticals. It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine
Medicinally, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of oncology and infectious diseases.
Industry
In industry, the compound’s unique properties make it useful in the development of advanced materials, such as polymers and coatings, which require specific chemical functionalities.
Mechanism of Action
The mechanism by which 7-methyl-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The indole moiety can bind to various protein targets, modulating their activity. The trifluoromethyl groups enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like tryptophan and serotonin share the indole moiety and exhibit similar biological activities.
Pyrimidine Derivatives: Compounds such as uracil and thymine are structurally related and play crucial roles in biological systems.
Uniqueness
What sets 7-methyl-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione apart is its combination of indole and pyrimidine rings, along with the presence of trifluoromethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H17F6N5O2 |
|---|---|
Molecular Weight |
473.4 g/mol |
IUPAC Name |
7-methyl-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H17F6N5O2/c1-9-11(12-5-3-4-6-13(12)27-9)7-8-31-15-14(16(32)29-17(31)33)18(19(21,22)23,20(24,25)26)30-10(2)28-15/h3-6,27H,7-8H2,1-2H3,(H,28,30)(H,29,32,33) |
InChI Key |
CVEJYJOVFFGZAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCN3C4=C(C(=O)NC3=O)C(N=C(N4)C)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,1,1,3,3,3-hexafluoro-2-{[6-(propan-2-yl)-1,3-benzothiazol-2-yl]amino}propan-2-yl)-3-phenylpropanamide](/img/structure/B11084604.png)

![2-chloro-N-{4-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}benzamide](/img/structure/B11084621.png)

![1-(3,4-dichlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11084626.png)

![6-nitro-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate](/img/structure/B11084632.png)
![3-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B11084643.png)
![1-(4-Bromophenyl)-3-[4-(4-hydroxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11084646.png)
![(4Z)-4-{2-[(4-bromobenzyl)oxy]benzylidene}-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11084658.png)
![2-{[(4-tert-butylphenyl)carbonyl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11084663.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(4-nitro-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}phenyl)piperazine](/img/structure/B11084666.png)
![4-(piperidin-1-yl)-6-({[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3,5-triazin-2-amine](/img/structure/B11084678.png)
![2-{1-(4-chlorophenyl)-3-[2-(4-chlorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-phenylacetamide](/img/structure/B11084687.png)
